
DT-061
概要
説明
DT-061は、様々な細胞プロセスを調節する上で重要な役割を果たすセリン/スレオニンホスファターゼであるタンパク質ホスファターゼ2A(PP2A)の経口バイオアベイラブル活性剤です。 この化合物は、KRAS変異とMYC癌遺伝子によって駆動される癌の治療に潜在的な効果を示しています .
科学的研究の応用
DT-061 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the regulation of protein phosphatase 2A and its role in cellular signaling pathways.
Biology: Employed in research to understand the mechanisms of cell cycle regulation, apoptosis, and other cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cancers driven by KRAS mutations and MYC oncogenes.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting protein phosphatase 2A.
作用機序
DT-061は、タンパク質ホスファターゼ2Aの特定のホロ酵素を選択的に安定化させることで効果を発揮します。この安定化により、タンパク質ホスファターゼ2Aの活性が向上し、癌遺伝子シグナル伝達経路に関与する標的タンパク質の脱リン酸化につながります。 分子標的は、MYCおよびその他の癌タンパク質の調節に不可欠なタンパク質ホスファターゼ2AのB56αサブユニットが含まれます .
類似の化合物との比較
類似の化合物
iHAP1: タンパク質ホスファターゼ2Aの別の活性剤で、特定のタンパク質ホスファターゼ2Aホロ酵素を安定化させる能力で知られています。
ペルフェナジン: 類似の特性を持つフェノチアジン誘導体ですが、ドーパミン受容体D2の阻害による用量制限毒性と関連付けられています.
This compoundの独自性
This compoundは、有意なオフターゲット効果を引き起こすことなく、タンパク質ホスファターゼ2AのB56αを含むホロ酵素を選択的に安定化させる能力で独自です。 この特異性は、特にKRAS変異とMYC癌遺伝子によって駆動される癌において、標的癌療法のための有望な候補にしています .
生化学分析
Biochemical Properties
DT-061 interacts with the PP2A-B56α holoenzyme, a complex formed by all three subunits of PP2A . This interaction stabilizes the holoenzyme in its active state, thereby increasing the levels of B56α-containing PP2A . The stabilization of B56α-containing PP2A by this compound is achieved by binding the shared interface of the three subunits constituting the PP2A heterotrimer .
Cellular Effects
This compound has been reported to decrease cell viability in HCC827 and HCC3255 cell lines . It disrupts both the Golgi apparatus and the endoplasmic reticulum, and it affects lipid synthesis associated with these structures . This compound has also been visualized in cytoplasmic granules that co-localize with Golgi markers .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively stabilizing specific PP2A-B56 complexes . This stabilization leads to the dephosphorylation of selective substrates, such as the well-known oncogenic target c-Myc . The stabilization of B56α-containing PP2A by this compound is achieved by binding the shared interface of the three subunits constituting the PP2A heterotrimer .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For example, a significant increase in the levels of a certain compound was observed at early time points (1, 2, and 3 hours) after this compound treatment, followed by a return to basal levels by 12 hours post-treatment .
Metabolic Pathways
This compound is involved in the activation of the PP2A pathway . PP2A is a key regulator of multiple oncogenic kinase pathways, and its activity is suppressed in cancers either through overexpression of inhibitory proteins or through mutations in PP2A components .
Subcellular Localization
This compound has been visualized in cytoplasmic granules that co-localize with Golgi markers, suggesting a subcellular localization associated with the Golgi apparatus and the endoplasmic reticulum .
準備方法
合成経路および反応条件
DT-061は、フェノチアジンコア構造の形成を含む一連の化学反応によって合成されます。合成経路は通常、以下のステップを含みます。
フェノチアジンコアの形成: これは、適切な前駆体を酸性条件下で環化することにより行われます。
工業生産方法
This compoundの工業生産には、合成経路のスケールアップが含まれ、最終製品の純度と一貫性を確保します。 これは、最適化された反応条件、精製技術、および品質管理対策によって達成されます .
化学反応の分析
反応の種類
DT-061は、以下のものを含むいくつかの種類の化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、様々な酸化生成物を形成することができます。
還元: 還元反応は、フェノチアジンコアの官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、フェノチアジンコアの様々な誘導体が含まれ、それぞれが異なる化学的および生物学的性質を持っています .
科学研究アプリケーション
This compoundは、以下のものを含む幅広い科学研究アプリケーションを持っています。
化学: タンパク質ホスファターゼ2Aの調節とその細胞シグナル伝達経路における役割を研究するためのツールとして使用されます。
生物学: 細胞周期調節、アポトーシス、およびその他の細胞プロセスのメカニズムを理解するための研究に使用されます。
医学: KRAS変異とMYC癌遺伝子によって駆動される癌の治療における潜在的な治療効果について調査されています。
類似化合物との比較
Similar Compounds
iHAP1: Another activator of protein phosphatase 2A, known for its ability to stabilize specific protein phosphatase 2A holoenzymes.
Perphenazine: A phenothiazine derivative with similar properties but associated with dose-limiting toxicity due to its inhibition of dopamine receptor D2.
Uniqueness of DT-061
This compound is unique in its ability to selectively stabilize the B56α-containing holoenzymes of protein phosphatase 2A without causing significant off-target effects. This specificity makes it a promising candidate for targeted cancer therapy, particularly in cancers driven by KRAS mutations and MYC oncogenes .
特性
IUPAC Name |
N-[(1R,2R,3S)-2-hydroxy-3-phenoxazin-10-ylcyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N2O5S/c26-25(27,28)35-16-12-14-17(15-13-16)36(32,33)29-18-6-5-9-21(24(18)31)30-19-7-1-3-10-22(19)34-23-11-4-2-8-20(23)30/h1-4,7-8,10-15,18,21,24,29,31H,5-6,9H2/t18-,21+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKGADVPRVLHHZ-ZHRMCQFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]([C@H](C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary objectives of the SMAP mission?
A1: The SMAP mission aims to enhance our understanding of the Earth's water, energy, and carbon cycles by providing global measurements of soil moisture and freeze/thaw state. [] These measurements have practical applications in weather forecasting, drought and flood monitoring, and agricultural management. [, ]
Q2: What measurement techniques does SMAP employ?
A2: SMAP utilizes both active and passive microwave remote sensing techniques. [, ] It carries an L-band radar and radiometer that share a rotating 6-meter mesh reflector antenna. [, ] The radar provides high-resolution measurements (3 km), while the radiometer offers high accuracy and coarser resolution (40 km). [, ]
Q3: What happened to the SMAP radar, and how did it affect the mission?
A3: Unfortunately, the SMAP radar experienced a hardware malfunction shortly after launch and became inoperable. [, ] Consequently, the mission lost its high-resolution soil moisture mapping capability. [, ]
Q4: How did the SMAP mission adapt to the radar failure?
A4: Despite the radar failure, the SMAP radiometer continued to collect data. [] To compensate for the loss of high-resolution data, the SMAP team developed enhanced products using techniques like Backus-Gilbert optimal interpolation and data fusion with other satellite missions like Sentinel-1. [, ]
Q5: What is the accuracy of SMAP soil moisture products?
A5: The SMAP radiometer-only soil moisture product (L2_SM_P) has a target accuracy of 0.04 m3/m3. [, ] Validation studies using ground-based measurements have shown that SMAP soil moisture products generally meet this accuracy requirement. [, ]
Q6: How does SMAP data compare to other satellite soil moisture products?
A6: SMAP soil moisture data have been compared with products from other missions like SMOS, Aquarius, ASCAT, and AMSR2. [, ] Overall, SMAP shows good agreement with these products, particularly SMOS, while some discrepancies exist depending on vegetation cover and regional characteristics. [, ]
Q7: What are some applications of SMAP data?
A7: SMAP data have numerous applications, including:
- Drought monitoring: SMAP data can be used to create drought indices and monitor drought conditions globally. [, ]
- Flood forecasting: SMAP soil moisture information can improve flood prediction by providing information about soil saturation levels. [, ]
- Agricultural monitoring: SMAP data can assist in monitoring crop water stress, irrigation needs, and yield forecasting. [, ]
- Weather forecasting: Assimilating SMAP soil moisture data into weather prediction models can enhance short-range forecasts of temperature and precipitation. []
Q8: What is the future of the SMAP mission?
A8: The SMAP mission has received extensions beyond its initial operational phase. [] The SMAP team continues to process and analyze data, develop improved algorithms, and explore new applications for SMAP observations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



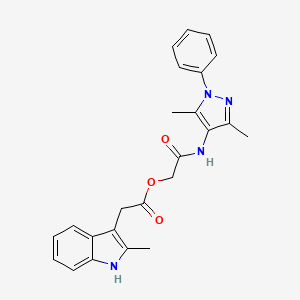
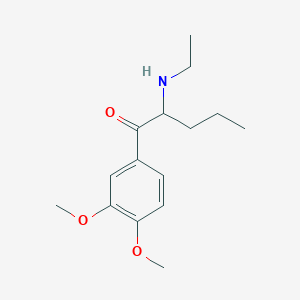

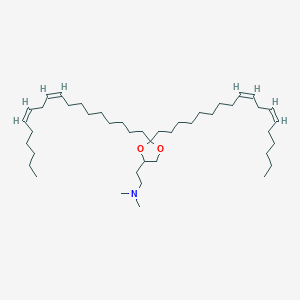
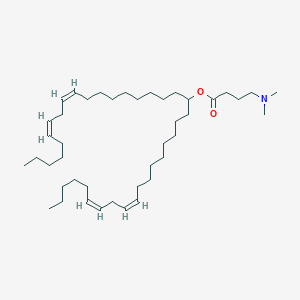
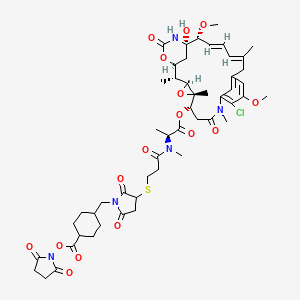
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B607150.png)

